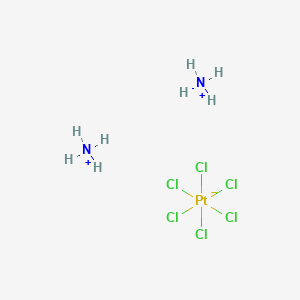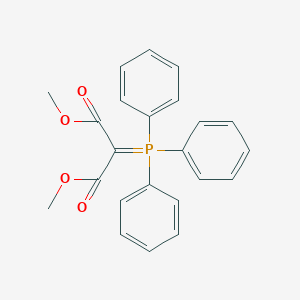
Dimethyl 2-(triphenylphosphoranylidene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(triphenylphosphoranylidene)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a triphenylphosphoranylidene group attached to the malonic acid moiety, which is esterified with dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (triphenylphosphoranylidene)-, dimethyl ester typically involves the reaction of malonic acid with triphenylphosphine and dimethyl sulfate. The reaction proceeds through the formation of an intermediate ylide, which then reacts with the malonic acid to form the desired ester. The reaction conditions usually involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid and facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(triphenylphosphoranylidene)malonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, resulting in the formation of a substituted acetic acid.
Alkylation: The compound can undergo alkylation reactions at the alpha position of the ester group, leading to the formation of substituted malonic esters
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Heating: Elevated temperatures for decarboxylation reactions
Major Products
Carboxylic acids: Formed through hydrolysis of the ester group
Substituted acetic acids: Formed through decarboxylation
Substituted malonic esters: Formed through alkylation reactions
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(triphenylphosphoranylidene)malonate has several applications in scientific research:
Organic synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Biological studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Material science: Utilized in the development of novel materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of malonic acid, (triphenylphosphoranylidene)-, dimethyl ester involves the formation of reactive intermediates, such as ylides and enolates, which participate in various chemical reactions. The compound’s reactivity is primarily due to the presence of the triphenylphosphoranylidene group, which stabilizes the formation of these intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Another malonic ester commonly used in organic synthesis.
Ethyl acetoacetate: Similar in reactivity and used in the synthesis of ketones and other compounds.
Dimethyl malonate: A simpler ester of malonic acid with similar reactivity
Uniqueness
Dimethyl 2-(triphenylphosphoranylidene)malonate is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct reactivity and stability to the compound. This makes it particularly useful in specific synthetic applications where other malonic esters may not be as effective .
Eigenschaften
CAS-Nummer |
19491-23-7 |
|---|---|
Molekularformel |
C23H21O4P |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
dimethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate |
InChI |
InChI=1S/C23H21O4P/c1-26-22(24)21(23(25)27-2)28(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI-Schlüssel |
BXNHZDBICLFYJE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Kanonische SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


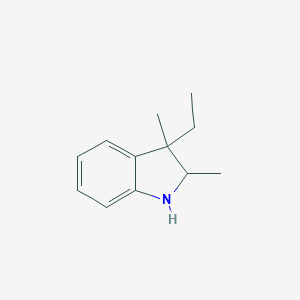
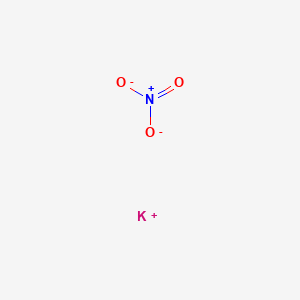
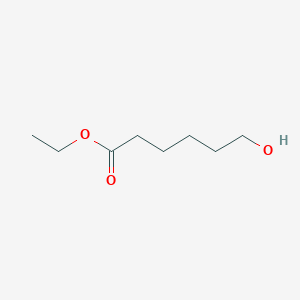
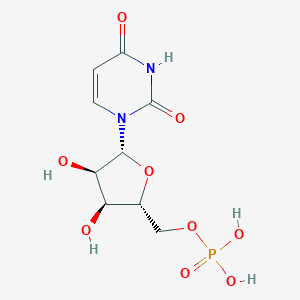
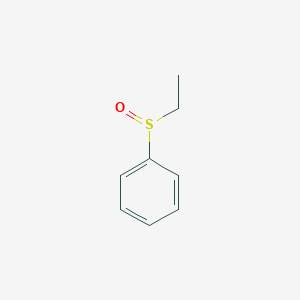
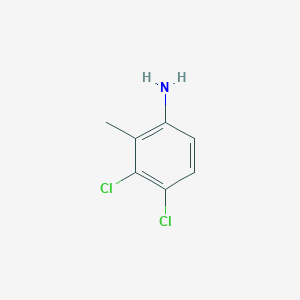
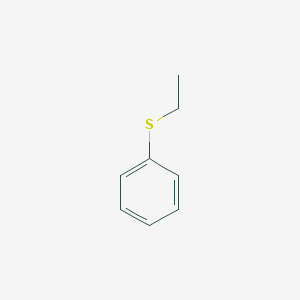
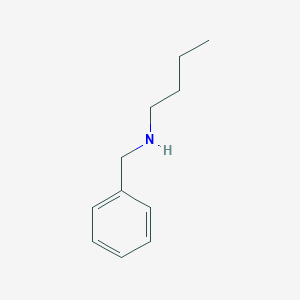
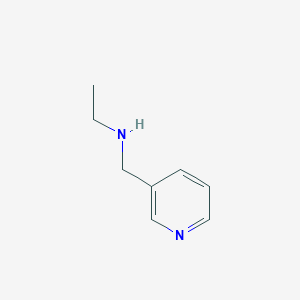
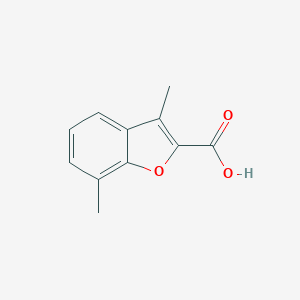
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
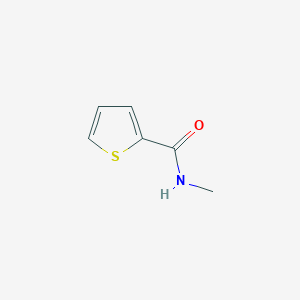
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
